molecular formula C19H14N2O5S B6524370 methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-23-1

methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6524370
CAS No.: 477326-23-1
M. Wt: 382.4 g/mol
InChI Key: GWLNMGOAGQEQOY-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The thiophene ring can also interact with enzymes or receptors, influencing their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
  • Methyl 6-methyl-3-(4-nitrobenzamido)-2-oxo-2H-pyran-5-carboxylate
  • β-amidodehydroaminobutyric acid derivatives

Uniqueness

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLNMGOAGQEQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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